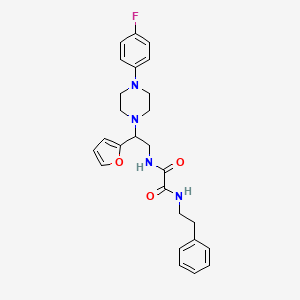

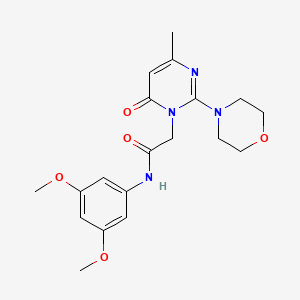

![molecular formula C21H23N5O4 B2875227 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide CAS No. 1002218-05-4](/img/structure/B2875227.png)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.

BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

The synthesis of heterocyclic compounds incorporating pyrazole and pyrimidine moieties has been a subject of interest due to their potential biological activities. Studies have shown the synthesis of pyrimidine linked pyrazole heterocyclics using microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). These compounds exhibit notable biological activities, which could be promising for the development of new therapeutic agents.

Antimicrobial and Antitumor Activity

Compounds with a basis in pyrazole and pyrimidine structures have been synthesized and evaluated for antimicrobial and antitumor activities. Research on new heterocycles incorporating antipyrine moiety, including pyridine, pyrrole, thiazole, and pyrazolo[5,1-c]triazine derivatives, has demonstrated significant antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008). Furthermore, novel antitumor acetamide, pyrrole, pyrrolopyrimidine, and thiophene derivatives containing a pyrazole moiety have shown promising results against various cancer cell lines, indicating the potential of such compounds in cancer therapy (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).

Anti-inflammatory Activity

The synthesis of novel compounds with specific structural features has also been explored for their anti-inflammatory activity. For instance, derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory properties, highlighting the therapeutic potential of these compounds in treating inflammatory conditions (Sunder & Maleraju, 2013).

Wirkmechanismus

Target of Action

The primary target of F2697-0032 is the phosphoinositide-3 kinase alpha isoform (PIK3CA) . PIK3CA is a key player in the PI3K signaling pathway, which is frequently activated in various types of cancer .

Mode of Action

F2697-0032 acts as a selective, potent inhibitor of PI3Ka . It demonstrates greater potency in cancer cell lines harboring activating mutations in PIK3CA compared to wild-type lines . The compound’s unique properties, including cellular potency against the mutant isoform and reduction of receptor tyrosine kinase (RTK) signaling, contribute to its mutant-bias .

Biochemical Pathways

The compound’s interaction with PIK3CA leads to the inhibition of signal transduction downstream of PI3K . This results in the induction of apoptosis at low concentrations in breast cancer cell lines and xenograft models that harbor PIK3CA mutations .

Pharmacokinetics

It is generally understood that the pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (adme), significantly impact its bioavailability and overall therapeutic efficacy .

Result of Action

The inhibition of PI3K signaling by F2697-0032 leads to a decrease in cellular viability and an increase in apoptosis . This is particularly evident in PIK3CA mutant cells, where the compound maintains pathway suppression upon re-activation of growth factor RTK signaling .

Action Environment

It is generally understood that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4/c1-12-9-13(2)26(24-12)21-22-15(4)14(3)20(28)25(21)11-19(27)23-16-5-6-17-18(10-16)30-8-7-29-17/h5-6,9-10H,7-8,11H2,1-4H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQAPAYXLVKBAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2875152.png)

![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2875153.png)

![3-(4-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2875157.png)

![2-[(3,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875158.png)

![N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875167.png)